molecular formula C20H19N3O2S B2428372 1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034389-58-5

1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2428372
CAS No.: 2034389-58-5
M. Wt: 365.45
InChI Key: ATJKQKRYBQEKHO-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Biological Activity

1-(2-Methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a methoxyphenyl group, a thiophenyl group, and a pyrazinyl moiety. This combination of functional groups suggests potential biological activity, making it a candidate for further investigation in drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₇N₃O₂S
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 2034496-08-5
PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₂S
Molecular Weight339.4 g/mol
CAS Number2034496-08-5

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the methoxy group may enhance lipophilicity, facilitating cell membrane penetration, while the thiophenyl and pyrazinyl groups may contribute to receptor binding affinity and selectivity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that derivatives containing pyrazine and thiophene rings display significant antibacterial and antifungal activities. The proposed mechanism involves interference with microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Antioxidant Activity

The antioxidant potential of compounds with methoxy and thiophenyl groups has been documented. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro assays measuring DPPH radical scavenging activity have been employed to evaluate the antioxidant capacity of structurally related compounds.

Case Studies

  • Antimicrobial Efficacy : A study on similar pyrazine derivatives found that modifications to the thiophene ring significantly enhanced antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be as low as 10 µg/mL for certain derivatives, suggesting potent antimicrobial properties.
  • Antioxidant Assessment : In an experimental setup evaluating the DPPH scavenging ability of methoxy-substituted phenyl compounds, results indicated that increasing the number of methoxy groups improved antioxidant activity, with some compounds achieving IC50 values below 50 µM.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis Pathways : The synthesis typically involves multi-step reactions starting from readily available precursors like 2-methoxyphenylamine and various thiophene derivatives.
  • Biological Testing : Compounds are subjected to various biological assays to determine their efficacy against specific targets such as bacterial strains or oxidative stress markers.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-25-16-6-3-2-5-14(16)20(8-9-20)19(24)23-13-15-18(22-11-10-21-15)17-7-4-12-26-17/h2-7,10-12H,8-9,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJKQKRYBQEKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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